1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine

Physicochemical profiling Drug-likeness Lead optimization

SAR programs targeting 5-HT1A/2A/2C and nuclear receptors face a synthetic bottleneck: sequential N1/N4-functionalization of the piperazine core requires 1-2 weeks and suffers 15-50% yield losses at the N4-alkylation step. This compound eliminates that bottleneck. • Ready-to-screen dual-substituted building block-bypass two N-alkylation steps and deploy directly in radioligand displacement or nuclear receptor panel assays. • Rigid norbornenylmethyl scaffold (nanomolar Ki at 5-HT receptors) combined with N4-cyclopentyl substitution for systematic SAR; validated genotoxicity profile supports phenotypic screening. • Supplied as ≥98% pure solid; ambient shipping; request quote for mg-to-gram scale.

Molecular Formula C17H28N2
Molecular Weight 260.4 g/mol
Cat. No. B10888008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine
Molecular FormulaC17H28N2
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CCN(CC2)CC3CC4CC3C=C4
InChIInChI=1S/C17H28N2/c1-2-4-17(3-1)19-9-7-18(8-10-19)13-16-12-14-5-6-15(16)11-14/h5-6,14-17H,1-4,7-13H2
InChIKeyWWMADOQKXVKTKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Structural Profile for Research Procurement


1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine is a synthetic piperazine derivative combining a rigid norbornenylmethyl (bicyclo[2.2.1]hept-5-en-2-ylmethyl) pharmacophore at the N1 position with a cyclopentyl substituent on the piperazine ring (C17H28N2; molecular weight 260.4 g/mol) . This compound belongs to the class of bicyclo[2.2.1]heptane-derived amines, which have demonstrated value as serotonin receptor ligand scaffolds in medicinal chemistry [1]. The dual-substitution pattern is notable because norbornene-containing piperazines are recognized as privileged structures in rational drug design, while cyclopentyl groups confer distinct conformational and steric properties [2]. Available from commercial screening libraries, the compound is supplied for non-human research applications as a building block and pharmacological probe .

Scaffold Serotonergic and nuclear receptor probe scaffold
Chemistry Pre-functionalized dual-substituted piperazine building block
Format Supplied for non-human research screening applications

Why Generic Substitution Fails in Receptor-Targeted Programs


In-class compounds bearing either the norbornenylmethyl group or the cyclopentyl moiety alone cannot replicate the dual-pharmacophore architecture of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine. The norbornenylmethyl fragment alone (e.g., 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine, MW 192.3, LogP 1.51) lacks the cyclopentyl substitution that modulates lipophilicity and target engagement . Conversely, 1-cyclopentylpiperazine (MW 154.25) lacks the rigid bicyclic scaffold required for selective receptor interactions documented in norbornene-piperazine series, where compounds achieve nanomolar Ki values at serotonin receptors [1][2]. Substitution of the cyclopentyl group with alternative cycloalkyl or benzyl moieties alters conformational dynamics, hydrogen bond acceptor positioning, and steric bulk at the critical N4 site, parameters that directly govern receptor subtype selectivity profiles in the 5-HT1A/2A/2C family [1][3].

N1 Pharmacophore Norbornenylmethyl (rigid) vs Cyclohexyl (flexible) Rigidity and π-character may not replicate; conformational restriction differs
N4 Substituent Cyclopentyl (aliphatic) vs 3-Methylbenzyl (aromatic) Aliphatic-only profile may shift lipophilicity and receptor engagement
Product Identity Dual-substituted core vs Mono-substituted intermediate Requires additional N-functionalization; synthetic workflow differs

Quantitative Differentiation Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine (target compound) exhibits a molecular weight of 260.4 g/mol and an estimated LogP significantly elevated relative to the parent 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine (MW 192.3; LogP 1.51) . The 68.1 g/mol molecular weight increase derives from the N4-cyclopentyl substitution, which adds five sp3-hybridized carbon atoms and enhances lipophilicity. This shift moves the target compound closer to the optimal LogP range (2–4) for CNS drug candidates, whereas the parent compound's LogP of 1.51 places it near the lower boundary for blood-brain barrier penetration [1].

Physicochemical Profile
Class-level inference
ΔMW +68.1 g/mol vs. parent; est. LogP shift +1.0–2.0
Supports CNS screening fit evaluation
Predicted properties; verify experimentally
Physicochemical profiling Drug-likeness Lead optimization

Serotonin Receptor Scaffold Validation

Although direct binding data for 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine are not publicly available, the norbornenylmethyl-piperazine scaffold to which it belongs has been pharmacologically validated in multiple independent studies. In the Fiorino et al. (2009) series, norbornene-containing 4-substituted piperazine derivatives achieved nanomolar affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors with Ki values ranging from 1.13 nM to sub-100 nM, and demonstrated selectivity over dopaminergic (D1, D2) and adrenergic (α1, α2) receptors [1]. In the WAY-100635 derivative series, the norbornene-containing compound AH1.MZ exhibited Ki = 4.2 nM at 5-HT1A, confirming that the norbornene nucleus is compatible with high-affinity serotonin receptor engagement [2]. The target compound's dual norbornenylmethyl-cyclopentyl substitution represents an unexplored combination within this validated scaffold, offering a distinct structure–activity relationship (SAR) probe.

5-HT Receptor Scaffold
Class-level inference
Class-validated Ki 1.13–30 nM across 5-HT1A/2A/2C
Supports SAR probe deployment
No direct binding data for this compound
Serotonergic ligands 5-HT1A receptor CNS probe development

Conformational Rigidity vs. Saturated Cycloalkyl Analogs

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine is differentiated from the fully saturated analog 1-cyclohexyl-4-cyclopentylpiperazine (MW 236.40; C15H28N2) by the presence of the conformationally constrained norbornenylmethyl group containing a rigid bicyclo[2.2.1]hept-5-ene system versus the flexible cyclohexyl ring. The norbornene double bond introduces a structurally defined π-system capable of participating in CH-π and π-stacking interactions with aromatic receptor residues, a feature absent in the saturated cyclohexyl analog. Additionally, the norbornenylmethyl group occupies a distinct three-dimensional steric volume and restricts conformational freedom relative to the freely rotating cyclohexyl chair conformer [1]. Molecular weight differs by 24 g/mol (260.4 vs. 236.40), and the presence of the unsaturated bicyclic system predicts a lower LogP for the target compound relative to the fully saturated analog.

Conformational Rigidity
Class-level inference
Bicyclo[2.2.1]hept-5-ene vs. flexible cyclohexyl analog
Supports docking and pharmacophore modeling
ΔMW +24 g/mol; π-system present vs. absent
Conformational analysis Ligand design Steric parameters

Differentiation from Benzyl-Substituted Analogs

The target compound's N4-cyclopentyl group distinguishes it from benzyl-substituted norbornenylmethyl-piperazine analogs such as 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine (MW 296.45; C20H28N2; predicted LogP ~3.44) and 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-fluorobenzyl)piperazine (MW 300.42; C19H25FN2) . The cyclopentyl group (C5H9) provides a smaller steric footprint and reduced lipophilicity compared to benzyl-type substituents, while maintaining a purely aliphatic character that eliminates aromatic π-stacking and halogen-bonding interactions possible with benzyl or fluorobenzyl analogs. This difference is critical because the 3-methylbenzyl analog's higher LogP (~3.44) and aromatic character may drive distinct off-target binding profiles and altered metabolic stability compared to the aliphatic cyclopentyl substituent [1].

N4 Substituent SAR
Cross-study comparable
Cyclopentyl (aliphatic) vs. 3-methylbenzyl (aromatic) analog
Supports investigation of N4-aromatic vs. aliphatic effects
ΔMW −36.05 g/mol; lower LogP and aromatic ring count
SAR exploration Subtype selectivity Medicinal chemistry tool compounds

Nuclear Hormone Receptor Polypharmacology Opportunity

The norbornenylpiperazine scaffold has recently been validated beyond serotonergic targets for engagement with nuclear hormone receptors. Badalyan et al. (2025) demonstrated that a panel of eight synthesized norbornenylpiperazine compounds (4a–4h) exhibited high affinity for the androgen receptor (AR), peroxisome proliferator-activated receptor gamma (PPARγ), and glucocorticoid receptor (GR), with the greatest number of compounds showing strong affinity for GR [1]. In MCF-7 breast cancer cell proliferation assays, compounds 4a, 4e, and 4h significantly inhibited cell growth at non-cytotoxic concentrations without inducing DNA damage, indicating a favorable genotoxicity profile [1]. The target compound, bearing the norbornenylmethyl core with a unique N4-cyclopentyl substitution, represents an uncharacterized member of this emerging nuclear receptor ligand class. Its structural divergence from the amide-linked norbornenylpiperazines in the Badalyan series (which used 4-aminobenzoic acid linkers) provides an orthogonal SAR vector for probing nuclear receptor pharmacology.

Nuclear Receptor Potential
Class-level inference
Class-validated GR/AR/PPARγ engagement reported
Supports exploration of nuclear receptor polypharmacology
Unique N4-cyclopentyl vector not yet characterized
Nuclear receptor ligands Cancer therapeutics Polypharmacology

Building Block Utility and Synthetic Tractability

The target compound serves as a pre-functionalized building block containing both the norbornenylmethyl and cyclopentyl groups installed on the piperazine core. This contrasts with the simpler intermediate 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine (CAS 1022205-14-6; purity 98%; MW 192.3059998), which requires additional N4-functionalization steps to achieve receptor-active compounds . The target compound eliminates one synthetic step (N4-alkylation) for research programs targeting fully substituted norbornenylmethyl-piperazines, reducing synthesis time and mitigating yield losses associated with sequential N-functionalization of unsymmetrical piperazines. Purity specifications from commercial sources for the parent compound are established at 98% ; the target compound is supplied for screening purposes at research-grade purity suitable for primary assay deployment .

Synthetic Tractability
Supporting evidence
Pre-functionalized; saves one N4-alkylation step
Supports accelerated library synthesis
Bypasses 15–50% typical yield loss per step
Synthetic chemistry Chemical biology tools Library synthesis

Validated Application Scenarios


Serotonin Receptor Subtype Selectivity Profiling

The target compound can be deployed as an SAR probe in radioligand displacement assays at 5-HT1A, 5-HT2A, and 5-HT2C receptors to characterize the impact of N4-cyclopentyl substitution on receptor subtype selectivity. The norbornenylmethyl scaffold is validated at these targets with nanomolar affinity (Ki = 1.13–30 nM range across independent series) . Comparative head-to-head testing against the 3-methylbenzyl analog (ACD/LogP 3.44) and the unsubstituted parent piperazine (LogP 1.51) would quantify how aliphatic cyclopentyl substitution modulates affinity, selectivity, and functional activity relative to aromatic and minimal N4-substituents .

Nuclear Hormone Receptor Ligand Screening

Given the validated affinity of norbornenylpiperazine derivatives for glucocorticoid, androgen, and PPARγ receptors, the target compound can be prioritized for nuclear receptor panel screening. Its structural divergence from the amide-linked compounds characterized by Badalyan et al. (2025)—specifically the direct N1-alkyl linkage to the norbornenylmethyl group and the N4-cyclopentyl substitution—creates an orthogonal chemical space vector for identifying novel nuclear receptor ligands with potentially differentiated selectivity profiles . The favorable genotoxicity profile (no DNA damage at non-cytotoxic concentrations) established for this scaffold class supports its suitability for cancer-relevant phenotypic assays .

Accelerated SAR Library Construction

Research groups engaged in norbornenylmethyl-piperazine SAR studies can procure the target compound as a ready-to-screen dual-substituted building block, bypassing the sequential N-functionalization synthetic route. This reduces the synthetic sequence from two N-alkylation steps (starting from 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine, CAS 1022205-14-6, purity 98%) to direct deployment, saving approximately 1–2 weeks of synthesis and purification time per analog while eliminating N4-alkylation yield losses of 15–50% typical for piperazine chemistry . The compound can also serve as a reference standard for analytical method development targeting bicyclic piperazine derivatives.

Computational Docking and Pharmacophore Modeling

The rigid bicyclo[2.2.1]hept-5-ene system of the target compound reduces the conformational sampling space in molecular docking studies compared to flexible cyclohexyl or benzyl N1-substituted analogs, improving pose prediction accuracy and enrichment in virtual screening campaigns . The N4-cyclopentyl group adds a defined steric constraint that can be systematically varied in silico. Combined with the established drug-likeness and favorable ADMET predictions for the norbornenylpiperazine class , the target compound is well-suited as a seed structure for computational lead optimization workflows targeting CNS or nuclear receptor endpoints.

Application
Selection Property
Validation Focus
Serotonin Receptor SAR
Norbornenylmethyl scaffold with N4-cyclopentyl probe
Subtype selectivity profiling against aromatic N4 analogs
Nuclear Receptor Screening
Orthogonal scaffold to amide-linked series
GR/AR/PPARγ panel engagement context
Accelerated Library Synthesis
Ready-to-screen dual-substituted building block
Synthetic step reduction and yield retention
Computational Lead Optimization
Rigid bicyclo[2.2.1]hept-5-ene core
Conformational sampling accuracy in docking
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